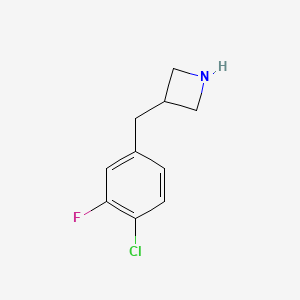
3-(4-Chloro-3-fluorobenzyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-chloro-3-fluorophenyl)methyl]azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the 4-chloro-3-fluorophenyl group attached to the azetidine ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-3-fluorophenyl)methyl]azetidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-3-fluorobenzyl chloride from 4-chloro-3-fluorotoluene through chlorination.
Formation of Azetidine Ring: The 4-chloro-3-fluorobenzyl chloride is then reacted with azetidine in the presence of a base such as sodium hydride or potassium carbonate to form 3-[(4-chloro-3-fluorophenyl)methyl]azetidine.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (50-80°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of 3-[(4-chloro-3-fluorophenyl)methyl]azetidine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors and continuous flow systems to handle the starting materials and intermediates.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
化学反応の分析
Types of Reactions
3-[(4-chloro-3-fluorophenyl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The 4-chloro-3-fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate in an aprotic solvent.
Major Products
Oxidation: Formation of azetidinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted azetidines with various functional groups.
科学的研究の応用
3-[(4-chloro-3-fluorophenyl)methyl]azetidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-[(4-chloro-3-fluorophenyl)methyl]azetidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
類似化合物との比較
Similar Compounds
3-[(4-chloro-3-methylphenyl)methyl]azetidine: Similar structure but with a methyl group instead of a fluorine atom.
3-[(4-chloro-3-trifluoromethylphenyl)methyl]azetidine: Contains a trifluoromethyl group instead of a single fluorine atom.
3-[(4-chloro-3-bromophenyl)methyl]azetidine: Contains a bromine atom instead of a fluorine atom.
Uniqueness
3-[(4-chloro-3-fluorophenyl)methyl]azetidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties
特性
分子式 |
C10H11ClFN |
|---|---|
分子量 |
199.65 g/mol |
IUPAC名 |
3-[(4-chloro-3-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11ClFN/c11-9-2-1-7(4-10(9)12)3-8-5-13-6-8/h1-2,4,8,13H,3,5-6H2 |
InChIキー |
BZHPTCOPSSQMMK-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)CC2=CC(=C(C=C2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


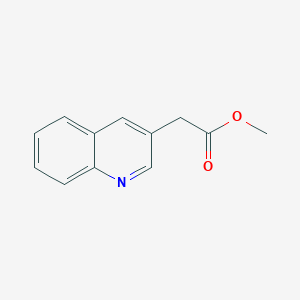
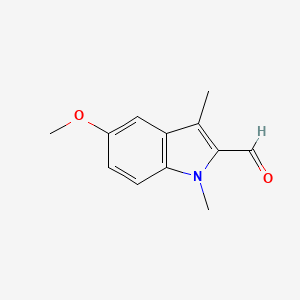
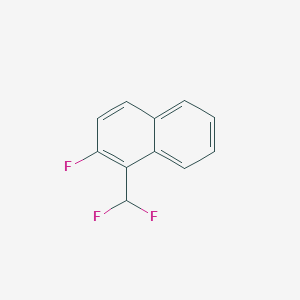


![3-Methyl-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B11899882.png)
![8-Methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11899900.png)

![Ethyl 7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11899908.png)
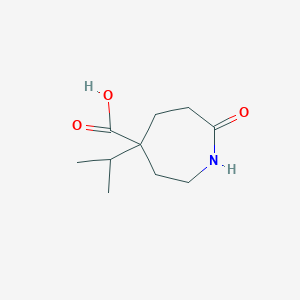

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11899913.png)


